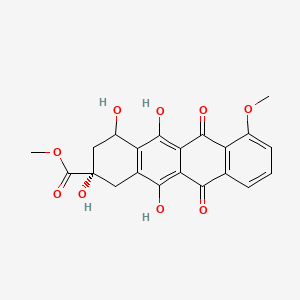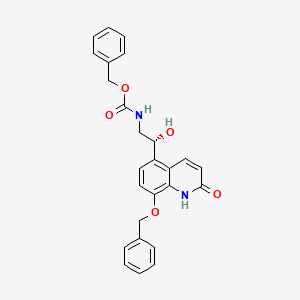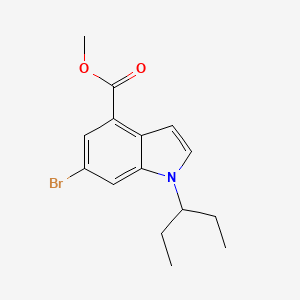![molecular formula C14H7ClF5N3O B11827515 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-Chloro-3-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline est un composé organique complexe qui présente une combinaison unique de cycles aromatiques halogénés et d’un noyau pyrrolo[2,3-b]pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-((6-Chloro-3-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline implique généralement plusieurs étapes, notamment l’halogénation, les réactions de couplage et la substitution aromatique. Une méthode courante implique la réaction de couplage de Suzuki–Miyaura, qui est connue pour ses conditions de réaction douces et tolérantes aux groupes fonctionnels . Cette réaction utilise du palladium comme catalyseur et des réactifs borés pour former des liaisons carbone-carbone.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. L’utilisation de systèmes automatisés pour l’ajout de réactifs et le contrôle de la température serait essentielle pour maintenir la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
4-((6-Chloro-3-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut éliminer des groupes contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Les atomes d’halogène du composé peuvent être substitués par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur de palladium sont souvent utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l’hydroxyde de sodium ou le tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des dérivés hydroxylés, tandis que la substitution pourrait introduire des groupes alkyles ou aryles.
4. Applications de la recherche scientifique
4-((6-Chloro-3-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés analgésiques.
Science des matériaux : Sa structure unique en fait un candidat pour une utilisation dans l’électronique organique et comme élément constitutif de matériaux avancés.
Recherche biologique : Il peut être utilisé comme une sonde pour étudier les voies biologiques et les interactions en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.
Applications De Recherche Scientifique
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its analgesic properties.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
Le mécanisme d’action de 4-((6-Chloro-3-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les cycles aromatiques halogénés et le noyau pyrrolo[2,3-b]pyridine du composé lui permettent de se lier à des sites spécifiques, modulant l’activité de ces cibles. Cela peut entraîner divers effets biologiques, tels que l’analgésie ou l’activité antimicrobienne .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(3-Chloro-5-(trifluorométhyl)pyridin-2-yl)-N-(4-méthoxypyridin-2-yl)aniline : Partage un noyau de pyridine et un motif d’halogénation similaires.
4-[4-chloro-3-(trifluorométhyl)-phényl]-4-pipéridinol : Un autre composé avec un groupe trifluorométhyle et des propriétés analgésiques potentielles.
Unicité
4-((6-Chloro-3-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline est unique en raison de sa combinaison d’un noyau pyrrolo[2,3-b]pyridine avec plusieurs cycles aromatiques halogénés. Cette structure offre un ensemble distinct de propriétés chimiques et biologiques, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C14H7ClF5N3O |
|---|---|
Poids moléculaire |
363.67 g/mol |
Nom IUPAC |
4-[[6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoroaniline |
InChI |
InChI=1S/C14H7ClF5N3O/c15-10-3-9(24-12-7(16)1-5(21)2-8(12)17)11-6(14(18,19)20)4-22-13(11)23-10/h1-4H,21H2,(H,22,23) |
Clé InChI |
BDOGNXJDEFNIBE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)OC2=CC(=NC3=C2C(=CN3)C(F)(F)F)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)

![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)

![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)



![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)
